![molecular formula C12H8BrN3 B1527368 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine CAS No. 1247211-53-5](/img/structure/B1527368.png)

2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Descripción general

Descripción

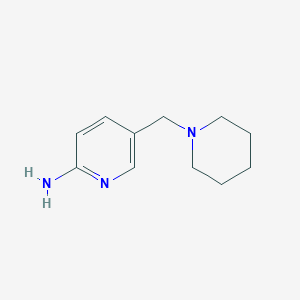

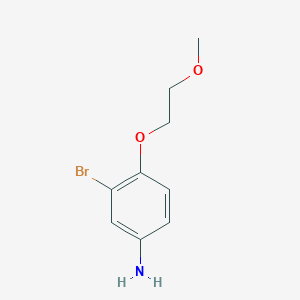

“2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives have been studied for their biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyridine derivatives have been described in the Synthesis Analysis section. The reaction involves the formation of a chalcone from 4-bromo acetophenone and vetraldehyde, which is then used to prepare a new series of pyridine derivatives .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Compounds derived from pyridine, such as “2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine”, have been studied for their potential as antimicrobial agents. These compounds have shown efficacy against various microbial strains, including E. coli , B. mycoides , and C. albicans . The structure-activity relationship (SAR) studies suggest that the chemical structure of these compounds is closely related to their antimicrobial properties .

Optoelectronic Properties

Pyridine derivatives are also significant in the field of optoelectronics. They have been used as blue-emitting materials in organic light-emitting diodes (OLEDs). The electron-deficient unit of imidazopyridine, when combined with donor molecules, exhibits promising optical and electrochemical properties, which are crucial for the development of full-color flat panel displays .

Bcl-2 Inhibitors

In medicinal chemistry, “2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine” plays a role in the synthesis of N-(phenylsulfonyl)benzamides. These compounds act as Bcl-2 inhibitors and are important for treating diseases associated with undesirable Bcl-2 activity, such as cancers and autoimmune diseases .

Synthesis of Fused Heterocyclic Compounds

The pyridine scaffold is an essential core in the chemical structure of various drugs. The synthesis of fused heterocyclic compounds containing the pyridine moiety represents a variety of biological activities. These activities span across different areas, including the development of new pharmaceuticals .

Development of Organic π-Conjugated Fluorophores

Pyridine derivatives are integral in the advancement of organic π-conjugated fluorophores. These compounds have enormous potential in optoelectronic applications, particularly in the creation of full-color flat panel displays. The pyridine core is essential for achieving the required efficiency and device lifetime in electroluminescent displays .

Characterization and Analysis of New Compounds

The pyridine derivatives, including “2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine”, are characterized using various spectroscopic methods such as FT-IR and 1H NMR spectroscopy. These methods help in understanding the properties of synthesized compounds, like thermal stability, molecular weight, and HOMO/LUMO levels, which are vital for further applications in material science .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine might interact with its targets in a similar manner, leading to changes in the target organism’s biological processes.

Biochemical Pathways

Similar compounds have been reported to exhibit antileishmanial and antimalarial activities , suggesting that this compound may affect the biochemical pathways of Leishmania and Plasmodium species.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDHESBDWHZMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1527288.png)

![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)

![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)